4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indeno[1,2-b]pyridine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylacetic acid and 2-methyl-1H-indeno[1,2-b]pyridine-3-carbonitrile, under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The process would be optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases, including cancer and infectious diseases.
Industry: Industrially, this compound may be used in the development of new materials, such as advanced polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-methyl-1H-indeno[1,2-b]pyridine-3-carbonitrile
4-(4-Chlorophenyl)-2-methyl-5-oxo-1H-indeno[1,2-b]pyridine-3-carbonitrile
4-(4-Chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxamide
Uniqueness: Compared to similar compounds, 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile stands out due to its specific structural features, such as the presence of the oxo group and the cyano group at the 3-position. These features contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c1-11-16(10-22)17(12-6-8-13(21)9-7-12)18-19(23-11)14-4-2-3-5-15(14)20(18)24/h2-9,17,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWYUYIYLBLRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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